molecular formula C11H13NO2 B13079339 (2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid

(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid

Cat. No.: B13079339
M. Wt: 191.23 g/mol
InChI Key: SMWADGDVGCZIGK-NXEZZACHSA-N
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Description

(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by its unique stereochemistry, which makes it an important building block in organic synthesis and pharmaceutical research. The presence of both a phenyl group and a carboxylic acid group in its structure allows for a variety of chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric alkylation of a prochiral Schiff base using a chiral catalyst. For example, the Corey–Lygo catalyst under chiral phase transfer conditions can be used to induce enantioselectivity . Another method involves the use of hydroxypinanone as a chiral auxiliary, which also provides high enantiomeric excess and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or auxiliaries. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylpyrrolidine ketones, while reduction can produce phenylpyrrolidine alcohols .

Scientific Research Applications

(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid is unique due to its combination of a phenyl group and a carboxylic acid group, which allows for diverse chemical transformations. Its specific stereochemistry also makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m1/s1

InChI Key

SMWADGDVGCZIGK-NXEZZACHSA-N

Isomeric SMILES

C1C[C@@H](N[C@H]1C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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